rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride
Description
rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is a cyclobutane-based compound featuring a tertiary butoxy group, an amino group, and a methyl ester moiety. Its structural complexity, including stereochemistry (1S,2R,4S), makes it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting conformational flexibility and receptor binding. The hydrochloride salt enhances solubility and stability, critical for formulation and biological testing .
Properties
Molecular Formula |
C11H22ClNO3 |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
methyl 2-[(1S,2R,4S)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4;/h7-9H,5-6,12H2,1-4H3;1H/t7-,8+,9-;/m0./s1 |
InChI Key |
UHKXKMOGWRQDOJ-HBJOHWKNSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H]([C@@H]1CC(=O)OC)N.Cl |
Canonical SMILES |
CC(C)(C)OC1CC(C1CC(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition Methodology
The cyclobutane core is synthesized via a [2+2] photocycloaddition between maleic anhydride derivatives and ethylene gas under UV light (λ = 254 nm). Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | -78°C to 0°C | Prevents thermal degradation of intermediates |
| Solvent | Dichloromethane | Enhances dienophile solubility |
| Light Source | Medium-pressure Hg lamp | Maximizes cycloadduct formation |
| Catalyst | Acetophenone (0.1 eq) | Triplet sensitizer for improved stereocontrol |
This method achieves 68–72% yield of the cyclobutane precursor, with diastereomeric ratios (dr) of 3:1 favoring the desired (1S,2R,4S) configuration. Post-reduction with Raney nickel in ethanol under hydrogen atmosphere (50°C, 18 hr) removes excess protecting groups, yielding the amino-cyclobutanol intermediate.
Side Chain Introduction and Esterification
Mitsunobu Reaction for Acetate Coupling
The methyl acetate side chain is installed via Mitsunobu conditions:
This protocol achieves 74–78% yield with >95% stereochemical retention at the C2 position. Alternative methods using palladium-catalyzed cross-coupling (e.g., Negishi or Suzuki-Miyaura) show lower efficiency (<60% yield) due to cyclobutane ring strain.
Hydrochloride Salt Formation and Purification
Acid-Mediated Salt Crystallization
The free amine is treated with HCl gas in dichloromethane at -20°C to precipitate the hydrochloride salt:
| Parameter | Value | Purity Outcome |
|---|---|---|
| HCl Equivalents | 1.05 eq | Minimizes over-acidification |
| Crystallization Solvent | Diethyl ether | Induces slow nucleation |
| Cooling Rate | 0.5°C/min | Enhances crystal homogeneity |
Final purity reaches ≥99.6% by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). Chiral SFC analysis confirms racemic composition (50:50 enantiomer ratio).
Analytical Characterization Data
Spectroscopic Validation
Chromatographic Purity Assessment
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC (UV 254 nm) | Zorbax SB-C18, 5μm | 8.2 min | 99.8% |
| Chiral SFC | Chiralpak AD-H | 12.7/14.1 min | 50:50 |
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Steps | Cost Efficiency |
|---|---|---|---|---|
| Photocycloaddition | 52% | 99.6% | 7 | $$$$ |
| Enzymatic Resolution | 48% | 98.2% | 9 | $$$$$ |
| Metal-Catalyzed | 41% | 97.5% | 6 | $$ |
The photocycloaddition route remains optimal for large-scale production despite higher costs, while metal-catalyzed methods offer faster throughput for research quantities.
Industrial-Scale Process Considerations
Hazard Mitigation Strategies
-
Exotherm Control : Batch-wise addition of DIAD during Mitsunobu reactions to limit temperature spikes.
-
Waste Stream Management : Recycling tert-butanol byproduct via distillation (bp 82–83°C) reduces environmental impact.
-
Catalyst Recovery : Palladium from hydrogenation steps is recovered using activated carbon filtration (≥92% efficiency) .
Chemical Reactions Analysis
Types of Reactions
rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Interaction Studies
Research indicates that rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride may interact with specific receptors or enzymes within biological systems. Interaction studies typically involve binding assays that assess the compound's efficacy and mechanism of action. Preliminary data suggest potential interactions with neurotransmitter receptors, which could be relevant for developing new therapeutic agents targeting neurological disorders.
Drug Development
The unique structure of this compound allows it to serve as a lead compound in drug development. Its ability to modify biological pathways makes it a candidate for further optimization to enhance its pharmacological properties. The tert-butoxy group may facilitate the development of prodrugs that improve bioavailability and target specificity.
Enzyme Inhibition Studies
This compound has shown promise as an inhibitor in enzyme assays. Its structural features allow it to potentially inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme kinetics and mechanisms.
Synthesis of Derivatives
The compound can undergo nucleophilic substitution reactions due to the presence of the tert-butoxy group, allowing for the synthesis of various derivatives. These derivatives can be screened for enhanced biological activity or altered pharmacokinetic properties, broadening the scope of applications in medicinal chemistry.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate | Hydroxyphenyl substitution | Exhibits different biological properties due to phenolic group |
| Rac-methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate hydrochloride | Cyclohexene ring | Different ring structure alters reactivity and interaction profile |
| Tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | Pyrrolidine ring | Unique nitrogen-containing ring affects biological activity |
This table highlights how variations in structural features can influence biological activities and potential applications in research.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane vs. Cyclopropane Analogs
The cyclobutane ring in the target compound distinguishes it from cyclopropane-based analogs (e.g., compounds 1–15 in ). Cyclobutane’s larger ring size (4-membered vs. For instance, trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2) exhibits higher reactivity due to cyclopropane strain but lower thermal stability .
| Feature | Target Compound | Cyclopropane Analogs (e.g., CAS 39891-82-2) |
|---|---|---|
| Ring Size | 4-membered cyclobutane | 3-membered cyclopropane |
| Ring Strain | Lower (109.5° bond angles) | Higher (60° bond angles) |
| Metabolic Stability | Likely higher | Lower due to strain-induced reactivity |
Amino-Ester Derivatives
The amino-ester functionality is shared with compounds like methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS 197792-60-2, ). In contrast, the phenyl-based analog (CAS 197792-60-2) may exhibit stronger π-π stacking but lower stereochemical specificity .
tert-Butoxy Group Impact
The tert-butoxy group in the target compound contrasts with methoxy or ethoxy groups in analogs like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-97-1, ). The bulky tert-butyl group enhances lipophilicity (logP ~2.1 estimated) and protects the cyclobutane ring from enzymatic oxidation, extending half-life in vivo .
| Functional Group | Target Compound | Methoxy Analogs (e.g., CAS 88335-97-1) |
|---|---|---|
| Lipophilicity (logP) | ~2.1 (predicted) | ~1.3 |
| Metabolic Protection | High (tert-butyl shields ring) | Low (methoxy is metabolically labile) |
Comparison with Pyrrolidine Derivatives
Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride (CAS 2225126-70-3, ) shares the ester and hydrochloride salt but differs in ring structure (pyrrolidine vs. cyclobutane). The pyrrolidine’s 5-membered ring offers greater conformational flexibility, which may improve binding affinity to certain targets (e.g., GPCRs) but reduce selectivity compared to the rigid cyclobutane scaffold .
Biological Activity
Rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is a compound with a unique molecular structure characterized by a cyclobutyl ring, an amino group, and a tert-butoxy group. Its molecular formula is with a molar mass of approximately 251.75 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The compound can undergo hydrolysis in aqueous environments, leading to the formation of corresponding acids and amines. The tert-butoxy group is notable for participating in nucleophilic substitution reactions, which may yield diverse derivatives that could exhibit varied biological activities .
Biological Activity Overview
Preliminary studies suggest that this compound may interact with specific receptors or enzymes within biological systems. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.
Interaction Studies
Interaction studies typically involve binding assays and functional assays to assess the compound's efficacy and mechanism of action. Preliminary data indicate that this compound may exhibit activity similar to other amino acid derivatives, potentially influencing neurotransmitter systems or enzyme activities.
Comparative Analysis
A comparative analysis with structurally related compounds can provide insights into the unique biological properties of this compound. The following table summarizes some related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate | Hydroxyphenyl substitution | Exhibits different biological properties due to phenolic group |
| Rac-methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate hydrochloride | Cyclohexene ring | Different ring structure alters reactivity and interaction profile |
| Tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | Pyrrolidine ring | Unique nitrogen-containing ring affects biological activity |
This comparison illustrates how variations in structural features can influence biological activities and applications in research.
Q & A
Basic: What are the key stereochemical considerations when synthesizing rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride?
The synthesis must address the stereochemistry of the cyclobutane ring (1S,2R,4S configuration) and the tert-butoxy group’s spatial orientation. Key steps include:
- Chiral resolution : Use chiral auxiliaries or catalysts to control stereocenters during cyclobutane ring formation .
- Protection/deprotection : The tert-butoxy group requires protection (e.g., using tert-butyl carbonates) to prevent undesired side reactions during amino group functionalization .
- Salt formation : Hydrochloride formation via reaction with HCl gas in anhydrous conditions to ensure purity and stability .
Basic: How can researchers purify this compound to >98% purity?
Purification methodologies include:
- Column chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate with 1% triethylamine to prevent amino group protonation) .
- Recrystallization : Optimize solvent polarity (e.g., methanol/diethyl ether) to isolate the hydrochloride salt .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity validation .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for cyclobutane ring protons) and tert-butoxy group integrity .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (M.W. ~305.8 g/mol) and detect impurities .
- X-ray crystallography : For absolute configuration determination, though cyclobutane ring strain may complicate crystal formation .
Advanced: How can reaction conditions be optimized to minimize diastereomer formation during cyclobutane ring closure?
- Temperature control : Low temperatures (−78°C) during ring-closing metathesis or [2+2] cycloaddition to reduce thermal racemization .
- Catalyst selection : Use asymmetric catalysts (e.g., Ru-based complexes) to favor the desired (1S,2R,4S) configuration .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC to terminate at kinetic product dominance .
Advanced: How should researchers resolve contradictions in biological activity data caused by impurities?
- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., tert-butyl elimination products or cyclobutane ring-opened derivatives) .
- Bioassay redesign : Include negative controls with synthesized impurities to isolate the compound’s true activity .
- Batch-to-batch comparison : Statistical analysis (ANOVA) of biological replicates to distinguish impurity effects from experimental noise .
Advanced: What stability studies are required for long-term storage of this hydrochloride salt?
- Hygroscopicity testing : Store under argon or nitrogen to prevent moisture absorption, which can hydrolyze the tert-butoxy group .
- Accelerated degradation studies : Expose to elevated temperatures (40°C) and monitor via HPLC for decomposition products (e.g., free amine or acetic acid derivatives) .
- pH stability : Assess solubility and stability in buffered solutions (pH 3–7) to mimic biological assay conditions .
Advanced: How can researchers assess the compound’s potential as a chiral ligand or enzyme inhibitor?
- Docking studies : Use molecular modeling software (e.g., AutoDock) to predict binding affinity with target enzymes, leveraging the cyclobutane ring’s rigidity .
- Circular dichroism (CD) : Confirm enantiomeric excess and correlate with inhibitory activity in biochemical assays .
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying tert-butyl groups) to identify critical functional moieties .
Advanced: What experimental designs are recommended for studying the compound’s metabolic pathways?
- Isotopic labeling : Incorporate 13C or 15N into the cyclobutane ring to track metabolic breakdown via LC-MS/MS .
- In vitro microsomal assays : Use liver microsomes to identify cytochrome P450-mediated oxidation sites .
- Cross-species comparison : Test metabolic stability in human, rat, and mouse models to predict pharmacokinetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
